molecular formula C12H12O4 B028309 3,5-Diacetoxy Styrene CAS No. 155222-48-3

3,5-Diacetoxy Styrene

Cat. No. B028309
M. Wt: 220.22 g/mol
InChI Key: JEKQGWWKEWSQCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,5-Diacetoxy Styrene's synthesis is a crucial aspect of understanding its chemical nature. Research has shown innovative approaches in synthesizing styrene derivatives with enhanced properties. For instance, studies have reported the synthesis of liquid crystalline materials with high birefringence using styrene monomers bearing diacetylenes and nitrogen-containing groups, confirming their structures through various analytical techniques (Guan et al., 2009). Another study elaborates on the synthetic use of Poly[4-(diacetoxyiodo)styrene] for organic reactions, showcasing its reactivity and utility in the iodination of aromatics and other reactions (Togo et al., 1999).

Molecular Structure Analysis

The molecular structure of 3,5-Diacetoxy Styrene and related compounds is confirmed through techniques like FTIR, 1H NMR spectroscopy, elemental analysis, and mass spectrometry. These analytical methods provide insights into the molecular architecture and confirm the successful synthesis of the compounds under investigation.

Chemical Reactions and Properties

3,5-Diacetoxy Styrene participates in various chemical reactions, demonstrating its versatility. For example, it can be used for the oxidative functionalization of styrenes, leading to the synthesis of α-oxygenated ketones under metal-free conditions (Samanta et al., 2016). Another reaction involves the Prins reaction of methylene diacetate with styrenes, facilitated by boron trifluoride, to synthesize 3-chloro-3-arylpropanols (Isleyen & Doğan, 2006).

Physical Properties Analysis

The physical properties, such as the liquid crystalline behavior of styrene derivatives, are characterized by techniques like differential scanning calorimetry and polarized light microscopy. These properties are crucial for applications in materials science, especially in the development of materials with specific optical characteristics.

Chemical Properties Analysis

Chemical properties analysis of 3,5-Diacetoxy Styrene includes studies on its reactivity in various organic reactions, demonstrating its utility as a versatile chemical reagent. Research highlights its use in iodination, oxidative aryl migration, α-hydroxylation of ketones, and oxidation reactions, underlining its significance in synthetic organic chemistry (Togo et al., 1999).

Scientific Research Applications

  • Microbial Degradation and Biotechnological Applications : Microbial degradation of styrene, including its derivatives, is significant for bioremediation strategies and synthesizing value-added products, such as epoxides. This approach helps in reducing environmental impacts and improving human health (Mooney, Ward, & O’Connor, 2006).

  • Synthetic Utility in Organic Reactions : Poly[4-(diacetoxyiodo)styrene] is a potent synthetic tool for various organic reactions. It facilitates iodination, oxidative 1,2-aryl migration, -hydroxylation, and oxidation of hydroquinones and sulfides (Togo, Abe, Nogami, & Yokoyama, 1999).

  • Polymer Supports for Industrial Applications : Styrene-based polymer supports, with varying crosslinking percentages and solvent types, have potential applications in the electronics, automotive, and aerospace industries (Arshady, 1988).

  • Toxicology and Human Health : Understanding the toxicology of styrene is crucial for estimating its effects on human health, especially at low exposure levels (Bond Ja, 1989).

  • Occupational Health Monitoring : In occupational settings, exposure to styrene can be monitored through the urinary excretion of specific mercapturic acids (Ghittori et al., 1997).

  • Environmental Sustainability : Styrene production from renewable substrates like glucose by engineered E. coli presents a sustainable alternative to petrochemical-based processes (Mckenna & Nielsen, 2011).

properties

IUPAC Name

(3-acetyloxy-5-ethenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKQGWWKEWSQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461958
Record name 3,5-Diacetoxy Styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diacetoxy Styrene

CAS RN

155222-48-3
Record name 1,3-Benzenediol, 5-ethenyl-, 1,3-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155222-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diacetoxy Styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of 1-(1-acetoxyethyl)-3,5-diacetoxy-benzene (71 mmol) were dissolved in 20 ml toluene and placed into a feed vessel connected to a pyrolytic tube filled with Raschig rings. The tube was heated to 500° C. and the neat mixture was immediately added. Conversion of the alcohol was achieved within two minutes. The column was rinsed with toluene. Work-up was conducted by extracting the crude material in toluene twice with 200 ml water. The aqueous solutions were reextracted with toluene, the organic layers were combined, dried over magnesium sulfate and the solvent removed under reduced pressure giving 6.6 g 3,5-diacetoxystyrene (42%).
Name
1-(1-acetoxyethyl)-3,5-diacetoxy-benzene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product mixture was solved in 10 ml of pyridine and treated with 2.33 ml (21.2 mmol) of acetic anhydride without further purification for 15 h at room temperature. The resulting solution was poured into 100 ml ethyl acetate and extracted three times against 100 ml of 1N HCl. The organic layer washed twice with 50 ml of brine and dried over MgSO4. After evaporation of the solvent chromatographic purification over silica gel using a 7:2 (v/v) mixture of n-hexane and ethyl acetate gave 8.04 g of 3,5-diacetoxystyrene as a colorless oil (36.5 mmol, 87%).
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

20.0 g acetic acid 3-acetoxy-5-(1-ethoxycarbonyloxy-ethyl)-phenyl ester is dissolved in 92.5 ml toluene and the mixture is continuously conducted through a glass tube filled with ceramic packing at 475° C. After cooling the reaction mixture to room temperature the solvent is evaporated in vacuum and 12.8 g (90%) pure 3,5-diacetoxystyrene is isolated.
Name
acetic acid 3-acetoxy-5-(1-ethoxycarbonyloxy-ethyl)-phenyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
92.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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